

functionalization of 4-Fluoro-5-iodopyridin-2-amine for PROTAC development

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Compound of Interest

Compound Name: **4-Fluoro-5-iodopyridin-2-amine**

Cat. No.: **B3028219**

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Application Notes and Protocols

Topic: Strategic Functionalization of **4-Fluoro-5-iodopyridin-2-amine** for Modular PROTAC Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Heteroaromatic Scaffolds in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.^{[1][2]} These heterobifunctional molecules are comprised of three distinct components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.^[3] The efficacy of a PROTAC is exquisitely dependent on the spatial arrangement of this tripartite assembly, making the linker and its attachment points critical determinants of success.^{[4][5]}

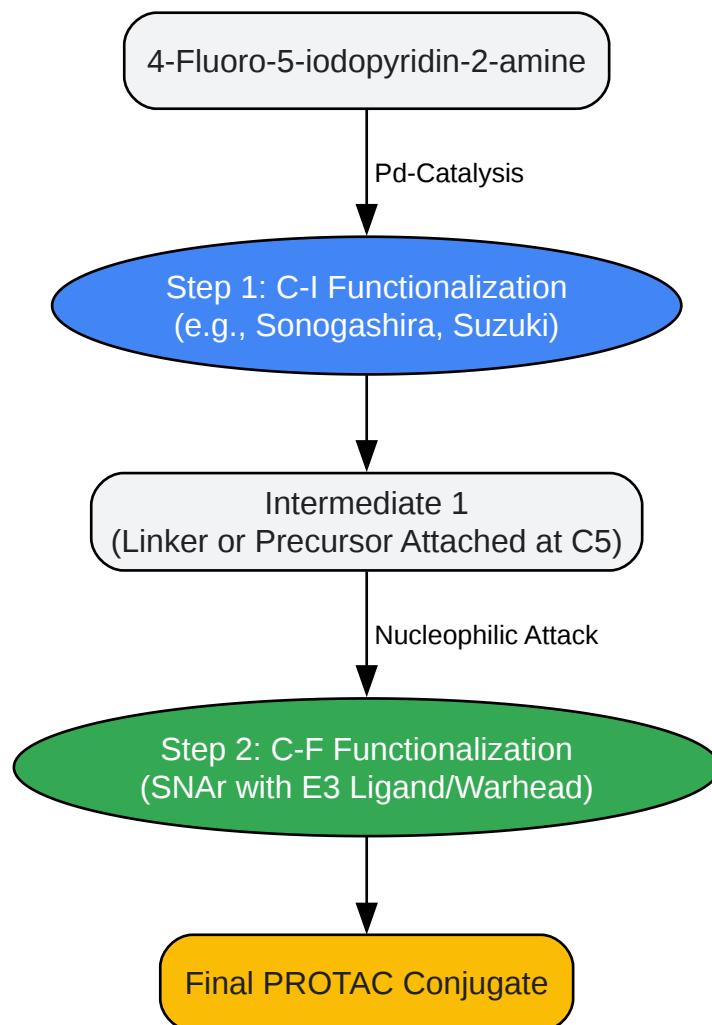
The synthesis of PROTACs is a complex undertaking that often relies on a modular, building-block approach.^[6] Within this paradigm, strategically substituted heteroaromatic cores serve as invaluable platforms for controlled, sequential chemical modifications. This guide focuses on one such versatile scaffold: **4-Fluoro-5-iodopyridin-2-amine**. This molecule offers two distinct and orthogonally reactive handles—an iodine atom and a fluorine atom—enabling precise,

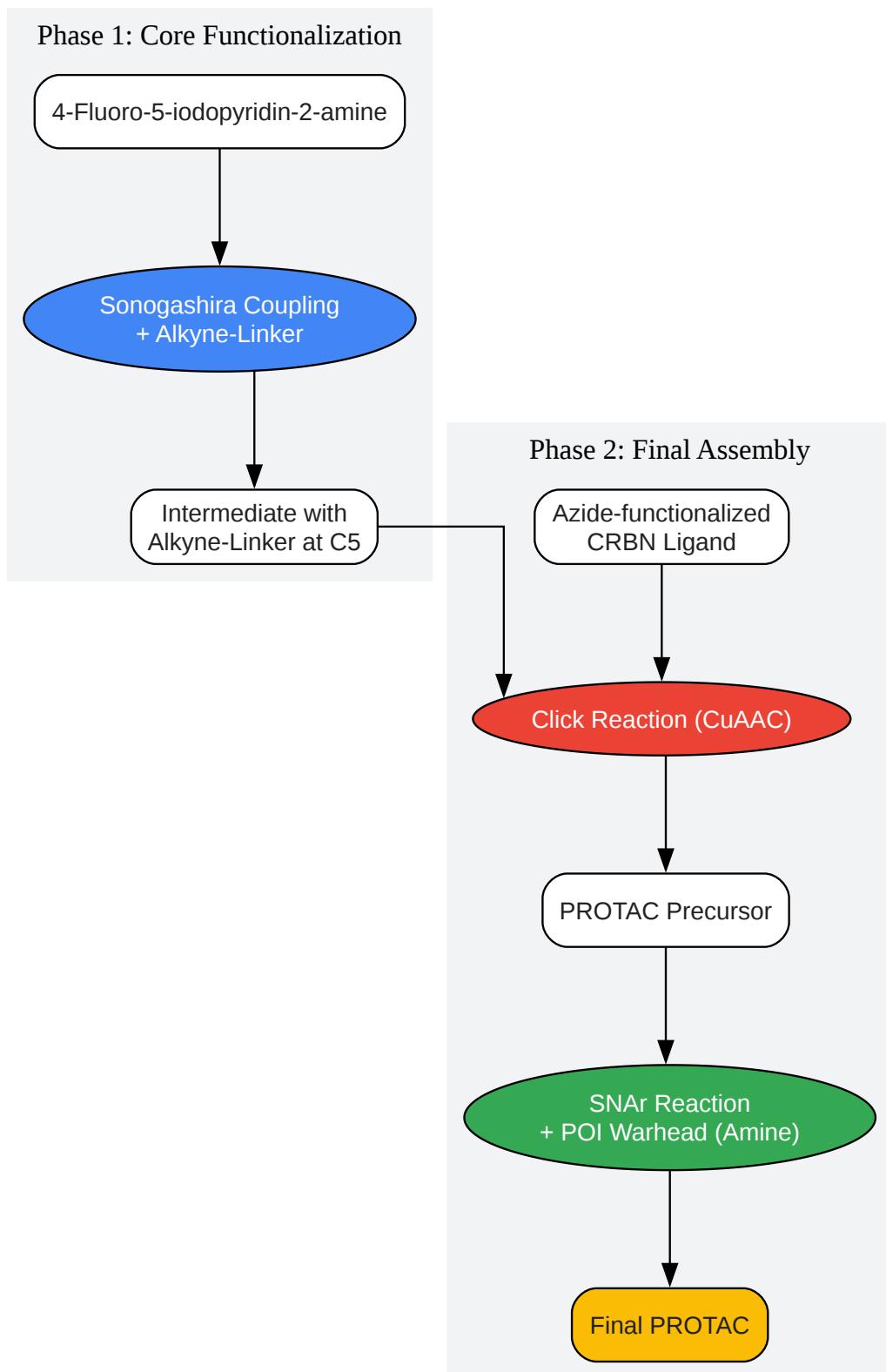
stepwise functionalization essential for the rational construction of PROTACs. The C-I bond is highly susceptible to transition metal-catalyzed cross-coupling reactions, while the C-F bond is amenable to nucleophilic aromatic substitution (SNAr), providing a robust toolkit for introducing linkers and protein-binding moieties.

This document serves as a detailed guide for the synthetic manipulation of **4-Fluoro-5-iodopyridin-2-amine**, providing both the strategic rationale and field-tested protocols for its application in PROTAC development.

Orthogonal Synthetic Strategy

The core advantage of **4-Fluoro-5-iodopyridin-2-amine** lies in the differential reactivity of its halogen substituents. The C(sp²)–I bond is significantly more reactive than the C(sp²)–F bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position while leaving the fluorine atom at the 4-position untouched for subsequent modification via SNAr. This orthogonal approach is fundamental to building complex PROTAC molecules in a controlled manner.



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